molecular formula C8H9N3O B13285472 1-Ethyl-1H-1,2,3-benzotriazol-4-ol

1-Ethyl-1H-1,2,3-benzotriazol-4-ol

Cat. No.: B13285472
M. Wt: 163.18 g/mol
InChI Key: KSIXVJDNEXSMKG-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-benzotriazol-4-ol is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzene ring fused with a triazole ring, with an ethyl group attached to the nitrogen atom and a hydroxyl group at the fourth position. The unique structure of this compound imparts it with distinct physicochemical properties, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-benzotriazol-4-ol can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,3-benzotriazole with ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,3-benzotriazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-1,2,3-benzotriazol-4-ol involves its interaction with molecular targets through various pathways:

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-ethylbenzotriazol-4-ol

InChI

InChI=1S/C8H9N3O/c1-2-11-6-4-3-5-7(12)8(6)9-10-11/h3-5,12H,2H2,1H3

InChI Key

KSIXVJDNEXSMKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC=C2)O)N=N1

Origin of Product

United States

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